4-Iodophenyl trifluoromethanesulfonate
Description
Significance and Research Context in Contemporary Organic Chemistry
The significance of 4-iodophenyl trifluoromethanesulfonate (B1224126) in modern organic chemistry stems from its role as a versatile building block. The triflate group is one of the best leaving groups known, making the corresponding carbon atom highly susceptible to nucleophilic attack or oxidative addition by a metal catalyst. Simultaneously, the iodo group provides a second reactive site for similar transformations. This dual reactivity is crucial for synthetic strategies that require the stepwise introduction of different molecular fragments onto an aromatic ring.
Furthermore, this compound serves as a precursor for generating highly reactive intermediates known as benzynes. thieme-connect.com These species are powerful dienophiles and can participate in a variety of cycloaddition and nucleophilic addition reactions, providing rapid access to complex aromatic systems. The ability to generate benzynes under specific conditions highlights the utility of iodophenyl triflates in advanced organic synthesis. thieme-connect.com
Overview of Key Academic Research Trajectories for Aryl Trifluoromethanesulfonates
Aryl trifluoromethanesulfonates (aryl triflates) in general are a well-established class of reagents in organic synthesis, primarily valued for their exceptional reactivity in cross-coupling reactions. Key research trajectories involving this class of compounds include:
Palladium-Catalyzed Cross-Coupling: Aryl triflates are excellent substrates for a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. fz-juelich.deresearchgate.net Research in this area focuses on developing more efficient catalyst systems, expanding the scope of coupling partners, and achieving chemoselectivity in molecules with multiple reactive sites. researchgate.net
Benzyne (B1209423) Chemistry: Aryl triflates substituted with a suitable group at the ortho position (such as a silyl (B83357) or iodo group) are common precursors to benzynes. thieme-connect.comnih.gov Current research explores new methods for benzyne generation and investigates their subsequent reactions to construct intricate molecular architectures. nih.gov
Synthesis of Aryl Triflones: Aryl triflates can be used to synthesize aryl triflones, which are compounds containing the trifluoromethanesulfonyl group. This functional group is highly electron-withdrawing and can be valuable in developing bioactive compounds and specialty materials. nih.gov
Multimetallic Catalysis: Recent studies have explored the use of multimetallic catalyst systems to achieve selective cross-coupling between two different aryl electrophiles, such as an aryl bromide and an aryl triflate. nih.gov This approach allows for the synthesis of unsymmetrical biaryl compounds that are otherwise difficult to access. nih.gov
Scope and Contribution of Research on 4-Iodophenyl Trifluoromethanesulfonate
Research specifically on this compound leverages its bifunctional nature to achieve synthetic goals not easily attainable with simpler aryl halides or triflates. The differential reactivity of the C-I and C-OTf bonds is central to its utility. For instance, palladium catalysts without strong ancillary ligands can selectively cleave the C-OTf bond while leaving a C-Cl or C-Br bond intact. researchgate.net This principle of chemoselectivity allows for programmed, sequential cross-couplings. A synthetic chemist can first perform a reaction at the more reactive triflate position, then subsequently functionalize the iodo position in a separate step.
A notable application is in the field of radiochemistry. The structurally related compound, 4-iodophenyl-[¹⁸F]fluorosulfate, has been developed as a versatile building block for positron emission tomography (PET). fz-juelich.de This reagent can be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Sonogashira) to label complex molecules with the positron-emitting isotope fluorine-18. fz-juelich.de This demonstrates the compound's value in creating diagnostic imaging agents. The research highlights the ability to perform Suzuki-Miyaura cross-coupling reactions that afford radiolabeled terphenyl compounds in high radiochemical conversions. fz-juelich.de
The table below summarizes key research findings related to the reactivity of the aryl-triflate and aryl-iodide motifs present in the title compound.
| Reaction Type | Description | Research Focus |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. | Used to form new carbon-carbon bonds. Research shows triflate-selective couplings are possible on haloaryl triflates. researchgate.net |
| Stille Coupling | Palladium-catalyzed coupling of an organohalide/triflate with an organostannane. | Enables the formation of complex molecules, including radiolabeled compounds for PET imaging. fz-juelich.de |
| Benzyne Formation | Generation of a highly reactive aryne intermediate from an ortho-substituted aryl triflate. | 2-Iodophenyl triflates have been identified as superior aryne precursors, particularly in nonpolar solvents. thieme-connect.com |
| S-Arylation | Formation of a carbon-sulfur bond, often catalyzed by palladium. | Used to attach the aryl group to sulfur-containing molecules, such as amino acid derivatives (e.g., Boc-Cys-OMe). fz-juelich.de |
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSVLEDDCGLWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications of 4 Iodophenyl Trifluoromethanesulfonate in Catalysis and Organic Transformations
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of both an iodo group and a triflate group on the same aromatic ring allows for chemoselective cross-coupling reactions. The relative reactivity of these groups can be modulated by the choice of catalyst, ligands, and reaction conditions, enabling the targeted synthesis of disubstituted aromatic compounds.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. digitellinc.com In the case of 4-iodophenyl trifluoromethanesulfonate (B1224126), the reaction can be directed to occur selectively at either the C-I or the C-OTf bond. Generally, the C-I bond is significantly more reactive than the C-OTf bond in palladium-catalyzed cross-coupling reactions under standard conditions. This reactivity difference allows for a stepwise functionalization strategy.
The established reactivity order for Suzuki-Miyaura coupling is typically I > Br > OTf > Cl. nih.gov This inherent preference allows for the selective coupling at the C-I position while leaving the triflate group intact for subsequent transformations. For instance, a one-pot, two-step Suzuki-Miyaura reaction with a bis(triflate) compound has been demonstrated to proceed with high regioselectivity, first at the more reactive site at a lower temperature, and then at the second site at a higher temperature. researchgate.net This principle can be directly applied to 4-iodophenyl trifluoromethanesulfonate, enabling the sequential introduction of two different aryl or vinyl groups.
Table 1: General Conditions for Regioselective Suzuki-Miyaura Coupling
| Parameter | Condition for C-I Coupling | Condition for C-OTf Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂, Pd(OAc)₂/ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, CsF |
| Solvent | Dioxane, Toluene, DMF | Dioxane, Toluene |
| Temperature | Room Temperature to 70 °C | 80 °C to 120 °C |
This table presents generalized conditions and may require optimization for specific substrates.
Palladium-Catalyzed Carboxylation and Carbonylation of Aryl Trifluoromethanesulfonates
Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl compounds, including carboxylic acids, esters, and amides. nih.gov Aryl triflates are excellent substrates for these transformations due to the triflate's strong electron-withdrawing nature and its ability to act as a good leaving group. rsc.org In the context of this compound, carbonylation can be selectively targeted to the C-OTf bond, particularly after the C-I bond has been functionalized.
The process typically involves the oxidative addition of the aryl triflate to a Pd(0) center, followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond to form an acyl-palladium complex. This intermediate then reacts with a nucleophile (e.g., water, alcohol, amine) to yield the corresponding carboxylic acid, ester, or amide, and regenerate the Pd(0) catalyst. nih.govchemtube3d.com The chemoselectivity between the C-I and C-OTf bonds would again favor initial reaction at the more labile C-I bond, but specific conditions can be tailored to promote carbonylation at the triflate position. For instance, the presence of certain additives can influence which bond is activated.
Kosugi-Migita-Stille Coupling and Chemoselective Reactivity Studies
The Kosugi-Migita-Stille coupling reaction is a versatile C-C bond-forming reaction between an organotin reagent (stannane) and an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org The chemoselectivity of this reaction with substrates bearing multiple leaving groups, such as this compound, has been a subject of significant study. The general order of reactivity for leaving groups in the Stille reaction is I > Br ≈ OTf > Cl. nih.gov
This established reactivity hierarchy is crucial for the selective functionalization of this compound. The oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than the oxidative addition of the C-OTf bond. This allows for highly selective Stille coupling at the iodine-bearing carbon, leaving the triflate group available for subsequent reactions.
However, this reactivity order can be inverted by the choice of reaction conditions, particularly through the addition of halide salts like lithium chloride (LiCl). nih.govuwindsor.ca In the presence of LiCl, the C-OTf bond can become more reactive than a C-Br bond, although the C-I bond generally remains the most reactive site. nih.gov This modulation of reactivity is attributed to a chloride-triflate metathesis on the intermediate aryl-palladium-triflate complex, forming a more reactive aryl-palladium-chloride species. nih.gov
Table 2: Chemoselectivity in Stille Coupling of Aryl Halide Triflates
| Substrate | Catalyst System | Additive | Major Product | Reference |
| 4-Bromophenyl triflate | Pd(PPh₃)₄ in dioxane | None | C-Br Coupling | nih.gov |
| 4-Bromophenyl triflate | PdCl₂(PPh₃)₂ in DMF | LiCl | C-OTf Coupling | nih.gov |
| 4-Iodophenyl triflate | Not specified | LiCl | C-I Coupling | nih.gov |
This data highlights the ability to control the site of reaction through the careful selection of catalysts and additives, a principle that is directly applicable to this compound.
Electrophilic Arylation and Functionalization Methodologies
Beyond its role in cross-coupling, this compound is a precursor to hypervalent iodine(III) reagents, specifically diaryliodonium salts. These salts are powerful electrophilic arylating agents used in a variety of organic transformations.
Alpha-Arylation of Enolates with Diaryliodonium Trifluoromethanesulfonates
Diaryliodonium salts, which can be synthesized from iodoarenes, are highly effective reagents for the α-arylation of carbonyl compounds. mdpi.comnih.gov The reaction proceeds by the electrophilic transfer of an aryl group from the iodonium (B1229267) salt to a nucleophilic enolate. researchgate.net Diaryliodonium trifluoromethanesulfonates are particularly useful due to the non-coordinating nature of the triflate anion.
The general process involves the in-situ generation of an enolate from a ketone, ester, or amide using a base. This enolate then attacks the diaryliodonium salt, leading to the formation of a C-C bond at the α-position and the release of an iodoarene. mdpi.comdiva-portal.org A plausible mechanism involves the deprotonation of the carbonyl compound to form an enolate, which then coordinates with the diaryliodonium salt. This is followed by a rearrangement to yield the α-arylated product. mdpi.com
Table 3: Examples of α-Arylation using Diaryliodonium Salts
| Carbonyl Compound Type | Arylating Agent | Product Type |
| Ketones (cyclic & acyclic) | Diphenyliodonium triflate | α-Aryl ketones |
| Silyl (B83357) enol ethers | Diphenyliodonium triflate | α-Aryl ketones |
| α-Nitro-fluoroacetamides | Diaryliodonium salts | α-Aryl-α-nitro-fluoroacetamides |
This methodology provides a metal-free alternative for the synthesis of α-aryl carbonyl compounds, which are important structural motifs in many biologically active molecules.
C-H Functionalization Strategies Utilizing Iodonium Salts
Diaryliodonium salts derived from precursors like this compound are increasingly used in C-H functionalization reactions. rsc.org These reactions allow for the direct formation of C-C or C-heteroatom bonds by activating a C-H bond, offering a more atom-economical approach to molecular synthesis.
One strategy involves the in-situ generation of diaryliodonium salts from iodoarenes and arenes, followed by reaction with a nucleophile. nih.govresearchgate.net For example, a one-pot, transition-metal-free synthesis of nitroarenes has been developed where diaryliodonium intermediates are generated from arenes and iodoarenes, and subsequently nitrated with sodium nitrite. nih.gov The counterion of the iodonium salt has a significant impact on the reaction's efficiency, with triflates and hexafluorophosphates often providing excellent yields. nih.gov
Another advanced application is the double functionalization of diaryliodonium salts, where both the carbon-iodine bond and an ortho C-H bond are functionalized. rsc.org This can occur through various pathways, including arylation followed by an intramolecular rearrangement or through the generation of an aryne intermediate via ortho-deprotonation. rsc.org These strategies open up new avenues for the rapid construction of complex, highly substituted aromatic systems.
Trifluoromethylation and Fluoroalkylation Strategies
The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of organic molecules. Consequently, the development of effective trifluoromethylation methods is a key area of research.
Electrophilic trifluoromethylating reagents are compounds capable of delivering a "CF3+" synthon to a nucleophilic substrate. This class of reagents has seen significant development, with prominent examples including S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine compounds (e.g., Togni's reagents). acs.org These reagents are valued for their stability and broad applicability in the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and heteroatoms. chemspider.com
Despite the synthetic utility of these established reagents, the direct application of this compound as an electrophilic trifluoromethylating agent is not prominently documented in scientific literature. The triflate group in this compound is a well-known leaving group, but the C-CF3 bond is not pre-formed in this molecule. Therefore, it does not function as a direct source of an electrophilic trifluoromethyl group in the same manner as Togni's or Umemoto's reagents.
Hydrotrifluoromethylation involves the addition of a hydrogen atom and a trifluoromethyl group across the double bond of an alkene. This transformation is a powerful tool for the synthesis of trifluoromethylated alkanes. Various methods have been developed to achieve this, often involving radical pathways or transition-metal catalysis. These methods typically employ a source of the trifluoromethyl group, such as trifluoromethyl iodide (CF3I) or electrophilic trifluoromethylating reagents, in combination with a hydrogen atom source.
A review of the current literature does not indicate a direct role for this compound in the hydrotrifluoromethylation of terminal alkenes. The compound itself does not serve as a source of a trifluoromethyl radical or cation under typical hydrotrifluoromethylation conditions.
Selective Derivatization and Complex Scaffold Construction
The dual reactivity of the carbon-iodine and carbon-triflate bonds in this compound makes it a versatile substrate for constructing complex organic molecules through selective functionalization.
Coumarins are a significant class of heterocyclic compounds with diverse biological activities and applications. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful methods for the synthesis of substituted coumarins. These reactions typically involve the coupling of an aryl halide or triflate with an alkene or alkyne.
This compound is a highly suitable substrate for these transformations due to the presence of two distinct reactive sites that can be selectively functionalized under palladium catalysis. The carbon-iodine bond is generally more reactive than the carbon-triflate bond in oxidative addition to palladium(0), allowing for selective coupling at the iodinated position. For instance, a Sonogashira coupling could be performed selectively at the C-I bond, leaving the triflate group intact for a subsequent coupling reaction. This stepwise functionalization allows for the controlled introduction of different substituents onto the phenyl ring, which can then be elaborated into a coumarin (B35378) scaffold.
| Coupling Reaction | Reactive Site on this compound | Potential Product |
| Sonogashira Coupling | Carbon-Iodine Bond | 4-(Alkynyl)phenyl Trifluoromethanesulfonate |
| Heck Coupling | Carbon-Iodine Bond | 4-(Alkenyl)phenyl Trifluoromethanesulfonate |
| Suzuki Coupling | Carbon-Iodine or Carbon-Triflate Bond | 4-(Aryl)phenyl Trifluoromethanesulfonate or 4-Iodo-1,1'-biphenyl |
This differential reactivity enables the synthesis of complex, multi-substituted coumarin derivatives that would be challenging to access through other methods.
N,O-acetals are important functional groups in organic chemistry, often serving as precursors to N-acyliminium ions. A common method for their synthesis involves the addition of a nucleophile to an oxocarbenium ion generated from an acetal (B89532). Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a frequently used Lewis acid catalyst in these reactions.
The role of this compound in this specific transformation is not described in the available literature. The reaction mechanism primarily involves the activation of an acetal by TMSOTf, and there is no clear role for this compound as a substrate or catalyst in this process.
The iodination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for cross-coupling reactions. While molecular iodine can be used, its reactivity is often insufficient for deactivated aromatic rings. To overcome this, more powerful electrophilic iodinating agents are required.
Research has shown that the combination of N-iodosuccinimide (NIS) with trifluoromethanesulfonic acid generates a "superelectrophilic" iodinating species, believed to be iodine(I) trifluoromethanesulfonate, in situ. acs.org This highlights the ability of the triflate anion to generate a highly reactive iodine cation.
While direct use of this compound as an iodinating agent for other aromatic compounds is not extensively documented, its structure suggests a potential application in this area. It is conceivable that under appropriate conditions, it could serve as a precursor to an electrophilic iodine species for the iodination of other arenes, potentially through an iodine(I)/iodine(III) catalytic cycle or via an intermolecular iodine transfer reaction. The presence of the electron-withdrawing triflate group would enhance the electrophilicity of the iodine atom.
| Reagent/System | Proposed Reactive Species | Application |
| NIS/TfOH | Iodine(I) trifluoromethanesulfonate | Iodination of deactivated aromatics |
| This compound | Potential source of electrophilic iodine | Catalytic aromatic iodination (hypothetical) |
Further research is needed to explore the viability of this compound as a reagent or catalyst in aromatic iodination reactions.
Spectroscopic Characterization and Computational Studies of 4 Iodophenyl Trifluoromethanesulfonate and Analogues
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for the unambiguous characterization of 4-iodophenyl trifluoromethanesulfonate (B1224126). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F)
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the molecular framework and confirm the identity of the compound.
Proton (¹H) NMR: The ¹H NMR spectrum of a 4-substituted phenyl ring system like that in 4-iodophenyl trifluoromethanesulfonate is expected to show a characteristic pattern. The four aromatic protons form an AA'BB' system, which often appears as two distinct doublets, assuming the coupling constants are resolved. The protons ortho to the iodine atom would be influenced differently than those ortho to the triflate group, leading to distinct chemical shifts. For a closely related analogue, 4-chlorophenyl trifluoromethanesulfonate, the aromatic protons appear as two doublets at approximately δ 7.42 and δ 7.23 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would show four signals for the aromatic carbons due to the molecule's symmetry, one signal for the carbon atom of the trifluoromethyl (CF₃) group. The carbon atom directly bonded to the iodine (C-I) would appear at a distinct upfield shift compared to the other aromatic carbons, while the carbon bonded to the oxygen of the triflate group (C-O) would be shifted downfield. The CF₃ carbon typically appears as a quartet due to coupling with the three fluorine atoms. In the analogue 4-chlorophenyl trifluoromethanesulfonate, aromatic carbon signals are observed at δ 147.9, 134.3, 130.3, and 123.5 ppm, while the trifluoromethyl carbon signal is a quartet centered around δ 118.7 ppm (J ≈ 320 Hz).
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the triflate group is highly characteristic and typically appears in the range of -70 to -80 ppm. For instance, the triflate anion (CF₃SO₃⁻) has been observed to resonate at approximately -77.7 ppm in DMSO-d₆ and around -79 ppm in CD₂Cl₂. beilstein-journals.orgwiley-vch.de This distinct signal provides unambiguous evidence for the presence of the trifluoromethanesulfonate moiety.
Interactive Data Table: Representative NMR Data for Halogenated Phenyl Trifluoromethanesulfonate Analogues
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Compound Analogue |
| ¹H | ~7.42 | Doublet | 4-Chlorophenyl triflate |
| ¹H | ~7.23 | Doublet | 4-Chlorophenyl triflate |
| ¹³C | ~147.9 (C-O) | Singlet | 4-Chlorophenyl triflate |
| ¹³C | ~134.3 (C-Cl) | Singlet | 4-Chlorophenyl triflate |
| ¹³C | ~130.3 (Ar-CH) | Singlet | 4-Chlorophenyl triflate |
| ¹³C | ~123.5 (Ar-CH) | Singlet | 4-Chlorophenyl triflate |
| ¹³C | ~118.7 (CF₃) | Quartet | 4-Chlorophenyl triflate |
| ¹⁹F | ~ -77 to -79 | Singlet | Triflate Group |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with high confidence. For this compound, the molecular formula is C₇H₄F₃IO₃S. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element.
The theoretical exact mass can be compared against the experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the calculated and found mass (typically within 5 ppm) confirms the molecular formula.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₄F₃IO₃S | - |
| Calculated Exact Mass | 351.88780 Da | spectrabase.com |
| Experimental Mass | To be determined | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural components.
Key expected vibrations include:
Aromatic C-H Stretching: Typically found in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.
S=O Asymmetric and Symmetric Stretching: The triflate group features strong and characteristic S=O stretching vibrations. The asymmetric stretch (νas(SO₂)) is typically observed around 1420-1440 cm⁻¹, while the symmetric stretch (νs(SO₂)) appears near 1210-1220 cm⁻¹.
C-F Stretching: Strong absorptions corresponding to the C-F bonds of the CF₃ group are expected in the 1250-1140 cm⁻¹ region.
S-O-C Stretching: The stretching of the S-O-C linkage gives rise to bands in the fingerprint region, typically around 1030 cm⁻¹ and 900-700 cm⁻¹.
C-I Stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically below 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| S=O (in OTf) | Asymmetric Stretch | ~1425 | Strong |
| S=O (in OTf) | Symmetric Stretch | ~1215 | Strong |
| C-F (in CF₃) | Stretch | 1250 - 1140 | Very Strong |
| S-O-C | Stretch | 1030, 900-700 | Strong |
| C-I | Stretch | < 600 | Medium to Strong |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the purity of volatile compounds and identifying components in a reaction mixture. For this compound, GC-MS can be used to monitor its formation in a synthesis reaction or to analyze its subsequent conversion to products.
The compound would first travel through a GC column, where it is separated from other components based on its boiling point and interactions with the stationary phase, resulting in a characteristic retention time. Upon exiting the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. Expected fragmentation patterns for this compound would likely involve:
Cleavage of the C-O or S-O bond, separating the aryl iodide and triflate moieties.
Loss of the trifluoromethyl radical (•CF₃, mass 69).
Loss of sulfur dioxide (SO₂, mass 64).
The appearance of a fragment corresponding to the iodophenyl cation [I-C₆H₄]⁺ or iodobenzene (B50100) radical cation [I-C₆H₅]⁺•.
Analysis of these fragments allows for the structural confirmation of the target compound and the identification of byproducts or related impurities in a mixture.
Theoretical and Computational Chemistry Approaches
Alongside experimental techniques, theoretical and computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) has become a powerful tool in chemistry for investigating the mechanisms of complex reactions. For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT calculations can be used to model the entire catalytic cycle.
This approach allows researchers to:
Calculate Reaction Energetics: Determine the relative energies of reactants, intermediates, transition states, and products. This helps to establish the thermodynamic favorability of a proposed reaction pathway.
Map Reaction Pathways: By locating the transition state structures that connect intermediates along a reaction coordinate, DFT can elucidate the step-by-step mechanism. Key steps in catalytic cycles involving aryl triflates, such as oxidative addition, transmetalation, and reductive elimination, can be modeled.
Identify Rate-Determining Steps: The transition state with the highest energy barrier typically corresponds to the rate-determining step of the reaction. DFT calculations can identify this step, providing valuable information for optimizing reaction conditions to improve rates and yields.
Rationalize Selectivity: In cases where multiple products can be formed, DFT can be used to calculate the activation barriers for the competing pathways, thereby explaining the observed regioselectivity or stereoselectivity.
For example, in studies of Suzuki-Miyaura reactions with aryl sulfamates (structurally related to triflates), DFT calculations have shown that oxidative addition is often the turnover-limiting step and that the coordination of both the substrate and the ligand to the metal center significantly affects the energy barrier. Similar computational studies on aryl triflates provide crucial insights into their reactivity in important synthetic transformations.
Wavefunction Analysis and Electronic Structure Studies
Computational quantum chemistry serves as a powerful tool for elucidating the intricate electronic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can model the molecule's geometry, orbital energies, and charge distribution, offering profound insights into its stability and reactivity. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allow for the optimization of the molecule's ground-state geometry, which is crucial for subsequent electronic structure analysis. youtube.com
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. nih.gov For aryl triflates, the HOMO is typically localized on the iodophenyl ring, indicating this moiety's role as the primary site for electrophilic attack. Conversely, the LUMO is often associated with the C-O bond of the triflate group, suggesting its involvement in nucleophilic reactions.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the nature of chemical bonds. It provides a localized, intuitive picture of the bonding within a molecule. For this compound, NBO analysis would reveal the significant polarization of the C-I and C-O bonds due to the high electronegativity of the iodine and oxygen atoms. The analysis quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, with their stabilization energy, E(2), indicating the strength of these interactions. Significant E(2) values for interactions involving the lone pairs of oxygen and the antibonding orbitals of the phenyl ring would highlight the electronic delocalization and resonance effects within the molecule.
The following table presents illustrative data from DFT and NBO analyses for a substituted aryl triflate, providing a model for the expected electronic properties of this compound.
Table 1: Calculated Electronic Properties of an Analogous Aryl Triflate This table presents representative data based on computational studies of similar substituted aromatic compounds to illustrate the expected electronic characteristics of this compound.
| Property | Value | Description |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.6 eV | The energy difference between HOMO and LUMO, a descriptor of chemical stability and reactivity. nih.gov |
| NBO Charge on C-I | +0.15 e | Partial positive charge on the carbon atom bonded to iodine, indicating a polar covalent bond. |
| NBO Charge on C-O | +0.45 e | Partial positive charge on the carbon atom bonded to the triflate oxygen, suggesting a site for nucleophilic attack. |
| Major NBO Interaction | LP(O) -> σ*(C-S) | A significant donor-acceptor interaction between an oxygen lone pair (LP) and an antibonding orbital. |
| E(2) Stabilization Energy | 15.5 kcal/mol | The stabilization energy associated with the major NBO interaction, quantifying its strength. |
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling is indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient species such as reaction intermediates and transition states. nih.gov For this compound, which serves as a versatile substrate in cross-coupling reactions, understanding these fleeting structures is key to elucidating reaction mechanisms and predicting product selectivity. elsevierpure.com
A prominent application is the study of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of this compound to a Pd(0) complex is often the rate-determining step. Computational studies can locate the transition state for this step, revealing its geometry and activation energy. researchgate.net Due to the disparate reactivity of the C-I bond and the C-OTf bond, calculations can predict the chemoselectivity of this initial step. The C-I bond is typically more reactive towards Pd(0) insertion than the C-OTf bond under standard Suzuki conditions. elsevierpure.com
Transition state (TS) calculations are used to find the saddle point on the potential energy surface connecting reactants and products. scm.com A verified transition state has a single imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate. youtube.com The calculated activation barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For a Suzuki coupling involving this compound, a transition state for the oxidative addition would likely feature an elongated C-I bond and the incipient formation of Pd-C and Pd-I bonds. mdpi.comresearchgate.net
The following table provides hypothetical but mechanistically sound energy values for the intermediates and transition states in a sequential Suzuki coupling reaction, illustrating how computational modeling can map out a reaction pathway.
Table 2: Illustrative Energy Profile for a Sequential Pd-Catalyzed Cross-Coupling Reaction This table provides a hypothetical reaction coordinate for the sequential Suzuki-Miyaura coupling of this compound, demonstrating the type of data obtained from computational modeling of reaction mechanisms.
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
| Reactants | 4-Iodophenyl triflate + Pd(0)L₂ | 0.0 |
| TS1 (C-I) | Transition state for oxidative addition at the C-I bond. researchgate.net | +15.2 |
| Intermediate 1 | Aryl-Pd(II)-Iodo complex. | -5.7 |
| TS2 (C-OTf) | Transition state for oxidative addition at the C-OTf bond. | +22.5 |
| Intermediate 2 | Aryl-Pd(II)-Triflate complex. | -2.1 |
| TS3 (Transmetalation) | Transition state for the transfer of an aryl group from a boronic acid. | +12.8 |
| Intermediate 3 | Diaryl-Pd(II) complex. | -11.4 |
| TS4 (Reductive Elim.) | Transition state for the formation of the C-C bond and regeneration of the catalyst. | +18.9 |
| Products | Biaryl product + Pd(0)L₂ | -25.0 |
Research Trajectories and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aryl triflates, including 4-Iodophenyl trifluoromethanesulfonate (B1224126), is a mature field, but there is still room for the development of more sustainable and efficient methodologies. Traditional methods often rely on triflic anhydride (B1165640), which can be sensitive to moisture and require anhydrous conditions. Future research is likely to focus on the development of "green" synthetic routes that minimize waste and the use of hazardous reagents.
Recent advancements in the synthesis of aryl triflates have explored aqueous conditions and microwave-assisted synthesis to improve efficiency and reduce environmental impact. organic-chemistry.orgacs.org For instance, practical and efficient synthesis of aryl triflates has been demonstrated under biphasic basic aqueous conditions, which avoids the need for amine bases and allows for easy product isolation. organic-chemistry.org Another approach involves the use of controlled microwave heating to significantly reduce reaction times for the synthesis of aryl triflates from phenols using N-phenyltriflimide. acs.org
Future research in this area could focus on:
Catalytic methods: Exploring catalytic approaches to triflation that would reduce the stoichiometric use of triflating agents.
Flow chemistry: Implementing continuous flow processes for the synthesis of 4-Iodophenyl trifluoromethanesulfonate to enhance safety, scalability, and consistency.
Bio-based solvents and reagents: Investigating the use of renewable resources in the synthesis process to further improve its sustainability profile. rsc.orgtubitak.gov.trijpsjournal.com
A summary of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Potential Sustainable Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Aqueous Synthesis | Reduced use of organic solvents, simplified workup | Optimization of reaction conditions for 4-iodophenol (B32979), catalyst development |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency | Scale-up feasibility, investigation of solvent effects |
| Flow Chemistry | Enhanced safety and control, potential for automation | Reactor design, optimization of reaction parameters |
| Catalytic Triflation | Reduced reagent consumption, improved atom economy | Development of novel catalysts, understanding of reaction mechanisms |
Expanding Catalytic Applications in Stereoselective Synthesis
Aryl triflates are valuable electrophiles in a variety of palladium- and nickel-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.orgunistra.fr The presence of the iodine atom in this compound offers a second reactive site, allowing for sequential and site-selective cross-coupling reactions. A significant future direction lies in the application of this compound in stereoselective synthesis.
Recent studies have demonstrated the utility of aryl triflates in stereospecific cross-coupling reactions. For example, the palladium-catalyzed stereospecific cross-coupling of alkyl α-cyanohydrin triflates with aryl boronic acids proceeds with complete inversion of configuration. nih.gov Furthermore, the development of new chiral ligands has enabled enantioselective Heck reactions of aryl triflates and alkynes to produce axially chiral trisubstituted allenes. sci-hub.box
Future research in this area could explore:
Asymmetric Cross-Coupling Reactions: The development of novel chiral catalyst systems that can utilize this compound to generate chiral biaryl compounds or other enantiomerically enriched products.
Sequential Stereoselective Reactions: Designing tandem catalytic processes that exploit both the triflate and iodo functionalities in a stereocontrolled manner to build complex chiral molecules.
Cooperative Catalysis: Investigating cooperative catalytic systems, for instance using a combination of copper and palladium catalysts, for stereoselective arylboration of enones with aryl triflates. acs.org
Innovative Applications in Materials Science (e.g., Photoinitiators in Lithography)
While direct applications of this compound as a photoinitiator are not extensively documented, the broader class of iodinated compounds and hypervalent iodine compounds have found use in materials science. acdlabs.comrsc.org The development of novel materials with tailored optical and electronic properties is a rapidly growing field, and this compound could serve as a valuable building block.
Photoinitiators are crucial components in photopolymerization processes, which are used in a wide range of applications, including coatings, adhesives, and photolithography. mdpi.com While iodonium (B1229267) salts are a well-known class of photoinitiators, the potential for other iodinated organic compounds to act as or be precursors to photoinitiators is an area ripe for exploration.
Future research could focus on:
Synthesis of Novel Photoinitiators: Using this compound as a precursor to synthesize novel photoinitiators, potentially with enhanced efficiency or absorption characteristics in the visible light spectrum.
Functional Polymers: Incorporating the this compound moiety into polymer backbones to create functional materials with unique properties, such as high refractive index or photo-patternability.
Organic Electronics: Exploring the use of derivatives of this compound in the synthesis of organic semiconductors or other components for electronic devices.
Strategic Integration in Radiopharmaceutical Precursor Development
The development of radiolabeled compounds for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of medicinal chemistry. nih.gov Iodinated aromatic compounds are essential precursors for the synthesis of radioiodinated tracers. researchgate.net The isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine. nih.gov
This compound represents a highly promising precursor for the synthesis of radioiodinated compounds. The triflate group can be readily displaced by a variety of nucleophiles, while the iodine atom provides a site for isotopic exchange or for direct radioiodination. The synthesis of radioiodinated aryl iodides from boronate precursors is a well-established method. nih.gov
Future research directions in this domain include:
Precursor for Radioiodination: Developing efficient and automated methods for the radioiodination of this compound to produce tracers for PET and SPECT imaging.
Synthesis of Novel PET Ligands: Utilizing this compound as a starting material for the multi-step synthesis of complex radioligands targeting specific biological receptors or enzymes.
Click Chemistry Applications: Employing the iodo and triflate functionalities for sequential click-chemistry reactions to attach radiolabels and targeting moieties in a modular fashion.
Advancements in Theoretical and Predictive Modeling of Reactivity
Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and the properties of molecules. iciq.org The reactivity of this compound, with its two distinct reactive sites, presents an interesting case for theoretical investigation.
Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, bond energies, and reaction pathways of this compound. Such studies can help in understanding and predicting its behavior in various chemical transformations. Theoretical investigations of substituent effects on the reactivity of aryl halides and triflates have already provided valuable insights into their amination and cross-coupling reactions. acs.orgnih.govnih.govmit.edu
Future research in this area should focus on:
Modeling Reaction Mechanisms: Performing detailed computational studies on the mechanisms of palladium-catalyzed cross-coupling reactions involving this compound to elucidate the role of the iodo and triflate groups.
Predicting Reactivity and Selectivity: Developing predictive models that can accurately forecast the outcome of reactions involving this compound, thus guiding experimental design and accelerating the discovery of new applications.
In Silico Design of Derivatives: Using computational methods to design novel derivatives of this compound with enhanced properties for specific applications, such as improved catalytic activity or better performance as a radiopharmaceutical precursor.
A summary of the key areas for theoretical and predictive modeling is provided in Table 2.
Table 2: Focus Areas for Theoretical and Predictive Modeling of this compound
| Research Area | Computational Method | Key Insights to be Gained |
| Reaction Mechanisms | Density Functional Theory (DFT) | Understanding of transition states, reaction barriers, and selectivity in cross-coupling reactions. |
| Reactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with reactivity to predict outcomes of new reactions. |
| In Silico Design | Molecular Modeling and Docking | Design of novel derivatives with optimized properties for specific biological or material applications. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-iodophenyl trifluoromethanesulfonate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, trifluoromethanesulfonic acid (TfOH) is often employed as a catalyst or reagent to introduce the triflate group. A typical procedure involves reacting 4-iodophenol with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous dichloromethane at 0–5°C under inert atmosphere. Monitoring reaction progress via TLC (e.g., hexane/CH₂Cl₂ 9:1) ensures complete conversion . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of Tf₂O) and using molecular sieves to scavenge moisture .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use GC-MS or HPLC (with >93.0% purity as a benchmark) to assess purity . Confirm structure via ¹⁹F NMR (characteristic triflate signals at δ −75 to −80 ppm) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm). High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., C₇H₄F₃IO₃S, ~347.98 g/mol). Cross-reference with CAS RN 146397-87-7 for authentication .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential sulfonate ester reactivity. Store at 0–6°C in amber vials to prevent photodegradation . Waste disposal must comply with halogenated organic waste protocols, utilizing certified waste management services .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during triflate-mediated coupling reactions involving this compound?
- Methodology : Contradictions often arise from competing reaction pathways (e.g., SN2 vs. radical mechanisms). Use kinetic isotope effects (KIEs) or deuterated solvents to distinguish mechanisms. For example, a primary KIE (kH/kD > 1.5) suggests bond-breaking in the rate-determining step. Pair with DFT calculations to model transition states . Replicate experiments under varied conditions (temperature, solvent polarity) to isolate variables .
Q. What strategies improve reproducibility in synthesizing derivatives of this compound for cross-coupling reactions?
- Methodology : Standardize reaction parameters:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Solvent optimization : Use dry THF or DMF to minimize hydrolysis.
- Stoichiometry : Maintain a 1:1.1 molar ratio of triflate to boronic acid.
Document deviations (e.g., trace moisture) and validate via control experiments. Include raw data tables (e.g., yields, Rf values) in appendices for transparency .
Q. How can semiquantitative analysis enhance the interpretation of iodine-123 labeling studies involving this compound?
- Methodology : Use SPECT imaging with ¹²³I-labeled analogs to quantify striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs). Normalize data against reference standards (e.g., 123I-FP-CIT) to reduce interobserver variability. Combine visual assessment with statistical tools (e.g., Bland-Altman plots) to validate reproducibility .
Data Presentation and Reproducibility Guidelines
Q. What are best practices for documenting experimental procedures involving this compound to ensure reproducibility?
- Methodology :
- Detailed logs : Record reaction times, temperatures, and equipment (e.g., Schlenk line for air-sensitive steps).
- Raw data : Include chromatograms, NMR spectra, and HRMS traces in supplementary materials.
- Uncertainty analysis : Report standard deviations for triplicate experiments and instrument error margins (e.g., ±0.5% for GC) .
Q. How should researchers address discrepancies between computational models and experimental results in triflate reactivity studies?
- Methodology : Reconcile discrepancies by:
- Parameter adjustment : Refine computational inputs (e.g., solvation models, basis sets) to match experimental conditions.
- Experimental validation : Conduct kinetic studies (e.g., Eyring plots) to compare activation energies with DFT-predicted values.
Publish negative results to inform community-driven model improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
